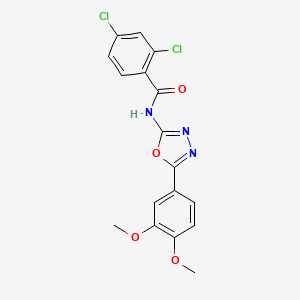

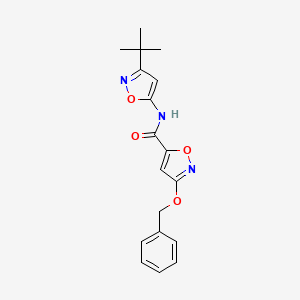

![molecular formula C17H16N4O3 B2982133 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868977-84-8](/img/structure/B2982133.png)

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This class of compounds has attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out under microwave irradiation, providing a fast, clean, high-yielding, and environmentally benign method . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” is complex. The core structure, 7-methylimidazo[1,2-a]pyridine, has a molecular weight of 132.1625 . The full structure includes additional functional groups attached to this core .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from different 2-aminopyridines with various α-bromoketones . The reactions can be monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications

Synthesis and Characterization :

- The compound is part of a broader category of chemicals involved in the synthesis of heterocyclic compounds, like imidazo[1,2-a]pyridines and benzimidazoles, which are crucial in developing pharmaceuticals and dyes (Hosseini & Bayat, 2019).

- Similar compounds have been used to create dyes and pigments, indicating potential applications in material science and textile industry (Karcı & Demirçalı, 2006).

Pharmacological Research :

- While direct applications of this specific compound in pharmacology aren't highlighted in the available literature, related compounds have shown significant roles. For instance, benzimidazole derivatives have been studied for their anti-ulcerative and prokinetic properties, suggesting possible relevance in gastrointestinal research (Srinivasulu et al., 2005).

Molecular Studies and Organic Chemistry :

- In organic chemistry, related imidazole and pyridine derivatives are central to synthesizing various complex molecules, indicating that N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide could be useful in synthesizing novel organic compounds (Zamora et al., 2004).

- These compounds are also involved in studying solvent effects on fluorescent emissions, which could have applications in analytical chemistry and sensor technology (Verdasco et al., 1995).

Future Directions

The future directions for research on “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” and related compounds could involve developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of their diverse bioactivity could also be a promising direction .

Mechanism of Action

Target of action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, depending on their specific structures and functional groups .

Mode of action

Imidazo[1,2-a]pyridine derivatives generally exert their effects by interacting with their targets, leading to changes in cellular processes .

Biochemical pathways

Imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, depending on their specific targets .

Result of action

Imidazo[1,2-a]pyridine derivatives can have various effects, such as antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

properties

IUPAC Name |

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-17(22)13-2-4-15(5-3-13)21(23)24/h2-5,7,9-11H,6,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAUPNIOFJBRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)

![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)

![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)